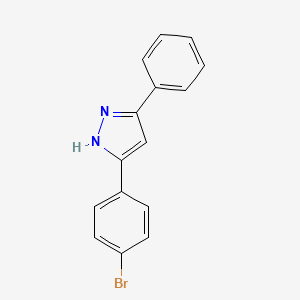

3-(4-bromophenyl)-5-phenyl-1H-pyrazole

Description

Thematic Overview of Heterocyclic Chemistry in Contemporary Research

Heterocyclic chemistry, the branch of organic chemistry focused on cyclic compounds containing at least one atom other than carbon within their ring structure, is a vast and dynamic area of research. These compounds are ubiquitous in nature and are fundamental to the chemistry of life, forming the core structures of molecules such as nucleic acids, vitamins, and alkaloids. In contemporary research, the synthesis and functionalization of heterocyclic scaffolds are driven by their wide-ranging applications in medicinal chemistry, materials science, and agrochemicals. The introduction of heteroatoms imparts unique physicochemical properties to these molecules, influencing their reactivity, conformation, and biological activity in ways that are distinct from their carbocyclic counterparts.

Importance of Pyrazole (B372694) Scaffolds in Synthetic and Applied Chemistry

Among the diverse array of heterocyclic systems, the pyrazole scaffold, a five-membered ring with two adjacent nitrogen atoms, has emerged as a "privileged structure" in chemical research. The pyrazole nucleus is a key constituent in numerous compounds that exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This has led to the incorporation of the pyrazole motif into a number of commercially successful pharmaceuticals. The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of its electronic and steric properties to achieve desired chemical or biological effects.

Academic Rationale for Investigating 3,5-Diaryl-1H-pyrazoles

The 3,5-diaryl-1H-pyrazole framework represents a significant subclass of pyrazole derivatives that has garnered substantial academic interest. The presence of two aryl groups attached to the pyrazole core provides a rigid and sterically defined scaffold that is amenable to a wide range of chemical modifications. The academic rationale for investigating these compounds is multifaceted. From a synthetic perspective, the development of efficient and regioselective methods for their preparation presents an ongoing challenge and an opportunity for methodological innovation. From a medicinal chemistry standpoint, the diaryl substitution pattern allows for the exploration of structure-activity relationships, where the nature and position of substituents on the aryl rings can be systematically varied to modulate biological activity. Furthermore, the study of these compounds contributes to a fundamental understanding of non-covalent interactions, tautomerism, and conformational preferences in heterocyclic systems. For instance, the 3,5-diaryl-1H-pyrazole scaffold has been selected as a molecular template for synthesizing novel growth-inhibitory agents nih.gov.

Specific Research Focus on 3-(4-bromophenyl)-5-phenyl-1H-pyrazole

While specific research focusing solely on this compound is limited, extensive research has been conducted on its closely related derivatives, providing valuable insights into its potential characteristics. For instance, the crystal structure of 3,5-bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole has been determined, revealing details about its conformation and intermolecular interactions nih.gov. The central pyrazole ring in this related compound adopts a flattened envelope conformation, and the crystal packing is stabilized by C—H⋯N and C—H⋯Br interactions nih.gov.

Current Gaps in Fundamental Understanding and Future Research Trajectories for This Compound

Despite the academic interest in 3,5-diaryl-pyrazoles, there are notable gaps in the fundamental understanding of this compound. A comprehensive experimental characterization of its spectroscopic and physicochemical properties is not extensively documented in publicly accessible literature. Furthermore, a detailed exploration of its reactivity and potential as a synthon for more complex molecules remains an area ripe for investigation.

Future research on this compound is likely to follow several key trajectories. A primary focus will be the development of efficient and environmentally benign synthetic routes to this and related compounds. The exploration of its coordination chemistry with various metal ions could lead to the development of new catalysts or materials with interesting photophysical properties. Moreover, a thorough investigation of its biological activity, guided by computational modeling and in vitro screening, could uncover potential applications in medicinal chemistry. The study of its tautomeric equilibria, both in solution and in the solid state, will also contribute to a deeper understanding of the fundamental chemistry of substituted pyrazoles nih.gov.

Structure of the Research Outline and Key Objectives

This article is structured to provide a comprehensive overview of the chemical significance of this compound. The key objectives are to:

Contextualize the compound within the fields of heterocyclic and pyrazole chemistry.

Discuss the academic rationale for the study of 3,5-diaryl-1H-pyrazoles.

Highlight the specific research interest in this compound.

Identify the current gaps in knowledge and propose future research directions.

Present available research findings, including synthetic methods and characterization data, for this compound and its close analogues in a structured format.

Detailed Research Findings

Table 1: Physicochemical Properties of Related Pyrazole Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 3-(4-Bromophenyl)-1H-pyrazole | C₉H₇BrN₂ | 223.07 | 132-136 | Solid |

| 3-(4-Bromophenyl)-5-methyl-1H-pyrazole | C₁₀H₉BrN₂ | 237.10 | Not specified | Pink prism |

| 3,5-Bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | C₂₁H₁₆Br₂N₂ | 456.18 | 208 | Yellow blocks |

| 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | C₁₆H₁₁BrN₂O | 327.18 | 140-142 | Colorless prisms |

Data sourced from multiple references, including nih.govsigmaaldrich.comfu-berlin.denih.gov.

Table 2: Spectroscopic Data for a Related Compound: 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole

| Spectroscopic Technique | Data |

| ¹H NMR (200 MHz, CDCl₃) | δ: 7.52 (d, 2H, J = 8.3Hz), 7.36 (d, 2H, J = 9.0 Hz), 5.91 (s, 1H), 2.28 (s, 3H), 2.26 (s, 3H) |

| ¹³C NMR (50 MHz, CDCl₃) | δ: 148.4, 138.4, 137.3, 132.4, 128.5, 125.4, 107.8, 13.2, 12.2 |

| Mass Spectrometry (ESI) | m/z = 251 [M+H]⁺ |

Data is for a structurally related compound and is provided for illustrative purposes rsc.org.

Table 3: Crystallographic Data for 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 17.7233 (4) |

| b (Å) | 3.8630 (1) |

| c (Å) | 20.4224 (5) |

| β (°) | 110.137 (3) |

| Volume (ų) | 1312.75 (6) |

| Z | 4 |

This data is for a derivative of the title compound and provides insight into the likely crystal packing and molecular geometry nih.gov.

Structure

3D Structure

Properties

Molecular Formula |

C15H11BrN2 |

|---|---|

Molecular Weight |

299.16 g/mol |

IUPAC Name |

5-(4-bromophenyl)-3-phenyl-1H-pyrazole |

InChI |

InChI=1S/C15H11BrN2/c16-13-8-6-12(7-9-13)15-10-14(17-18-15)11-4-2-1-3-5-11/h1-10H,(H,17,18) |

InChI Key |

ZYWDCRQEDVOXGR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2)C3=CC=C(C=C3)Br |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Advancements for 3 4 Bromophenyl 5 Phenyl 1h Pyrazole

Retrosynthetic Analysis and Precursor Design for Pyrazole (B372694) Annulation

A retrosynthetic analysis of the target molecule, 3-(4-bromophenyl)-5-phenyl-1H-pyrazole, reveals two primary and logically convergent pathways for its construction. Both strategies involve the formation of the five-membered pyrazole ring through a [3+2] fragment condensation, disconnecting the C-N and N-N bonds.

The most common disconnection strategy identifies a 1,3-dicarbonyl compound or its synthetic equivalent as the three-carbon backbone and a hydrazine (B178648) derivative as the two-nitrogen component. This leads to two principal sets of precursors:

Route A (Chalcone Pathway): Disconnection across the N1-C5 and N2-C3 bonds points to hydrazine and an α,β-unsaturated ketone, specifically a chalcone (B49325). The chalcone precursor, (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one, contains the requisite carbon framework.

Route B (1,3-Diketone Pathway): An alternative disconnection, also across the N1-C5 and N2-C3 bonds, identifies hydrazine and a 1,3-diketone, namely 1-(4-bromophenyl)-3-phenylpropane-1,3-dione (B1337776), as the key precursors.

This dual-pathway analysis allows for flexibility in synthetic planning, depending on the availability and reactivity of the chosen precursors.

Selection of Carbonyl and Hydrazine Derivatives

The design of the synthesis hinges on the judicious selection of readily accessible precursors that contain the desired phenyl and 4-bromophenyl substituents in the correct orientation.

Carbonyl Precursors:

For the chalcone pathway (Route A) , the α,β-unsaturated ketone is constructed from two simpler carbonyl compounds: 4-bromoacetophenone and benzaldehyde (B42025) . The Claisen-Schmidt condensation of these two molecules provides the necessary (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one intermediate. The bromine substituent is strategically placed on the acetophenone (B1666503) derivative to ensure its final position at the 3-position of the pyrazole ring.

For the 1,3-diketone pathway (Route B) , the precursor is 1-(4-bromophenyl)-3-phenylpropane-1,3-dione. This can be synthesized via a Claisen condensation between ethyl benzoate (B1203000) and 4-bromoacetophenone.

Hydrazine Derivative:

For the synthesis of the N-unsubstituted pyrazole, hydrazine hydrate (B1144303) (N₂H₄·H₂O) is the most common and cost-effective reagent. Its two nitrogen atoms act as the binucleophile required to cyclize with the three-carbon carbonyl precursor.

Synthetic Accessibility of Substituted Precursors

The feasibility of these synthetic routes is high due to the commercial availability and straightforward synthesis of the required precursors.

Primary Starting Materials: 4-Bromoacetophenone, benzaldehyde, ethyl benzoate, and hydrazine hydrate are all readily available from commercial chemical suppliers.

Intermediate Synthesis:

Chalcone: The synthesis of (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one is typically achieved through a base-catalyzed Claisen-Schmidt condensation. scispace.com This reaction involves stirring 4-bromoacetophenone and benzaldehyde in a solvent like ethanol (B145695) with a base such as sodium hydroxide. scispace.com

1,3-Diketone: The preparation of 1-(4-bromophenyl)-3-phenylpropane-1,3-dione is also a standard procedure, generally accomplished by the base-mediated Claisen condensation of 4-bromoacetophenone with ethyl benzoate.

Classical Cyclocondensation Approaches

The formation of the pyrazole ring from the selected precursors is achieved through classical cyclocondensation reactions. These methods are robust and have been refined over many years to provide efficient access to the desired heterocyclic system.

Synthesis via Hydrazine and Substituted Chalcones or 1,3-Diketones

Both the chalcone and 1,3-diketone pathways reliably yield this compound upon reaction with hydrazine.

From Chalcone: The reaction of (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one with hydrazine hydrate is a widely used method. ijirt.orgnih.gov The reaction typically proceeds by refluxing the reactants in a suitable solvent, such as ethanol or acetic acid. scispace.comijirt.org The initial product is the pyrazoline (4,5-dihydropyrazole), which subsequently undergoes oxidation to the aromatic pyrazole. In some cases, an oxidizing agent is added, while in others, air oxidation suffices during the reaction or workup.

From 1,3-Diketone (Knorr Pyrazole Synthesis): The condensation of 1-(4-bromophenyl)-3-phenylpropane-1,3-dione with hydrazine is a classic and highly efficient method known as the Knorr pyrazole synthesis. This reaction is often carried out in an alcoholic solvent or acetic acid and typically proceeds with high regioselectivity, dictated by the differential reactivity of the two carbonyl groups.

Optimization of Reaction Conditions for Yield and Selectivity

The efficiency of the pyrazole synthesis can be significantly influenced by the choice of catalyst, solvent, and temperature. Research has focused on optimizing these parameters to maximize yield and minimize reaction times.

A variety of conditions have been explored for the cyclocondensation of chalcones with hydrazine. Acidic catalysts are commonly employed to facilitate the cyclization and subsequent dehydration steps.

Table 1: Optimization of Reaction Conditions for Pyrazole Synthesis from Chalcones

| Catalyst | Solvent | Temperature | Duration | Yield | Reference |

|---|---|---|---|---|---|

| Glacial Acetic Acid | Glacial Acetic Acid | Reflux | 6-8 h | Good | ijirt.org |

| Molecular Iodine | Ethanol | Reflux | - | Excellent | scispace.com |

| Sulfuric Acid (on SiO₂) | Solvent-free | - | - | High | benthamscience.com |

| Sodium Hydroxide | Ethanol | Reflux | - | - | scispace.com |

| None (Thermal) | Ethanol | Reflux | 4 h | - | researchgate.net |

For the 1,3-diketone route, the reaction is often straightforward, but the choice of acid or base catalyst can influence the reaction rate. The regioselectivity is a key consideration when using substituted hydrazines, though with hydrazine hydrate itself, only one product is possible.

Mechanistic Investigations of Condensation-Cyclization Pathways

The mechanisms for both the chalcone and 1,3-diketone pathways have been extensively studied, providing insight into the reaction progress and intermediate species.

Chalcone Pathway Mechanism:

Michael Addition: The reaction initiates with a nucleophilic attack by one of the nitrogen atoms of hydrazine onto the β-carbon of the α,β-unsaturated system of the chalcone. This 1,4-conjugate addition forms a hydrazone intermediate.

Intramolecular Cyclization: The terminal amino group of the hydrazone intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon.

Dehydration: This cyclization yields a hydroxyl-pyrazoline intermediate. Subsequent acid- or base-catalyzed dehydration eliminates a molecule of water.

Oxidation: The resulting pyrazoline is then oxidized to the thermodynamically stable aromatic pyrazole. This final step can occur via air oxidation or with the aid of an added oxidant. nih.gov

1,3-Diketone Pathway Mechanism (Knorr Synthesis):

Initial Condensation: The reaction begins with the nucleophilic attack of a hydrazine nitrogen atom on one of the carbonyl carbons of the 1,3-diketone. Given the electronic influence of the 4-bromophenyl group (electron-withdrawing) and the phenyl group (less so), the initial attack is more likely to occur at the carbonyl carbon adjacent to the phenyl group.

Intermediate Formation: This attack leads to the formation of a hydrazone or a vinyl hydrazine intermediate.

Cyclization and Dehydration: An intramolecular cyclization then occurs as the second nitrogen atom attacks the remaining carbonyl group. This is followed by the elimination of a water molecule to form the stable, aromatic pyrazole ring. The dehydration of the cyclic intermediate is generally considered the rate-determining step under neutral pH conditions.

Understanding these pathways is crucial for controlling the reaction outcome and for the rational design of synthetic strategies for novel pyrazole derivatives.

Emerging and Catalytic Synthetic Strategies

Recent advancements in synthetic organic chemistry have provided a host of novel methods for the construction of the pyrazole core. These emerging strategies often rely on catalytic processes to achieve high efficiency and selectivity, moving beyond classical condensation reactions.

Metal-catalyzed cross-coupling reactions are powerful tools for forming the critical carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds that define the substituted pyrazole framework. For a molecule like this compound, these methods offer a modular approach, allowing for the late-stage introduction of the aryl substituents.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly effective for creating the C-C bonds between the pyrazole core and the phenyl and 4-bromophenyl groups. rsc.orgresearchgate.net This strategy can be employed by starting with a di-halogenated pyrazole or a pyrazole triflate and coupling it with the appropriate arylboronic acids. researchgate.net For instance, a 3,5-dibromopyrazole could be sequentially coupled with phenylboronic acid and (4-bromophenyl)boronic acid under palladium catalysis to construct the target molecule. A general and efficient synthesis of 4-substituted-1H-pyrazole-3,5-diamines has been developed using Suzuki-Miyaura cross-coupling of 4-bromo-3,5-dinitro-1H-pyrazole with various boronic acids, demonstrating the utility of this approach for functionalizing the pyrazole ring. rsc.org

Copper-catalyzed reactions are instrumental in forming the C-N bond, particularly for N-arylation of the pyrazole ring. beilstein-journals.orgresearchgate.net While the target compound is an NH-pyrazole, this method is crucial for synthesizing N-substituted derivatives. For example, the coupling of aryl halides with the pyrazole nitrogen can be achieved using copper catalysts, often in the presence of a suitable ligand like a diamine. researchgate.net This allows for the introduction of a wide array of substituents at the N1 position.

| Coupling Reaction | Catalyst/Reagents | Bond Formed | Application to Target Synthesis |

| Suzuki-Miyaura | Pd catalyst (e.g., XPhos Pd G2), Base, Arylboronic acid | C-C | Formation of 3-aryl and 5-aryl bonds from a dihalo-pyrazole precursor. rsc.org |

| Sonogashira | Pd/Cu catalyst, Terminal alkyne | C-C (alkynyl) | Functionalization of pyrazole halides/triflates, precursor to aryl groups. researchgate.net |

| Buchwald-Hartwig | Pd catalyst, Base, Amine/Aryl Halide | C-N | N-arylation of the pyrazole ring to create N-phenyl derivatives. |

| Ullmann Condensation | Cu catalyst, Base, Aryl Halide | C-N | N-arylation of the pyrazole ring. researchgate.net |

This table summarizes common metal-catalyzed cross-coupling reactions applicable to pyrazole synthesis.

Photochemical and electrochemical methods represent cutting-edge, sustainable approaches to chemical synthesis, often enabling unique reaction pathways under mild conditions.

Photochemical synthesis utilizes light to drive chemical reactions. While direct photochemical construction of the this compound core is not widely documented, photochemical methods are used for related transformations. For instance, a photochemical flow-chemistry approach has been developed for the synthesis of pharmacologically important pyrazolines from tetrazoles and acrylic acid derivatives. thieme.de This reagent-free transformation is driven by high-intensity light in a contained flow setup, highlighting the potential for safe and scalable photochemical syntheses in heterocyclic chemistry. thieme.de

Electrochemical synthesis uses electrical current to mediate redox reactions. This technique offers a high degree of control and avoids the use of stoichiometric chemical oxidants or reductants. An electrochemical approach has been successfully used to generate an electrophilic thiocyanating agent (SCN+) in situ, which then reacts with pyrazoles to yield thiocyanated products. beilstein-journals.org This demonstrates the potential of electrosynthesis to functionalize the pyrazole ring, which could be adapted for other electrophilic substitutions.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. nih.gov The synthesis of the 3,5-diarylpyrazole scaffold is well-suited to MCR strategies.

A common MCR approach involves the one-pot reaction of an aldehyde, a ketone, and a hydrazine. rsc.org For the synthesis of this compound, this could potentially involve the reaction of acetophenone (as the ketone component), 4-bromobenzaldehyde (B125591) (as the aldehyde component), and hydrazine. The reaction first forms a chalcone intermediate in situ, which then undergoes cyclocondensation with hydrazine. Variations of this method can utilize 1,3-dicarbonyl compounds, which can also be formed in situ, followed by condensation with hydrazine. beilstein-journals.org These reactions are often catalyzed by acids or bases and can be performed under various conditions, including microwave irradiation or solvent-free protocols, enhancing their green credentials. beilstein-journals.orgrsc.org

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |

| Aldehyde | Ketone | Hydrazine | Microwave, Catalyst (e.g., (TBA)₂S₂O₈) | 1,3,5-Trisubstituted Pyrazole rsc.org |

| Aldehyde | Malononitrile | Phenylhydrazine | Solid-phase catalyst, Solvent-free | Aminopyrazole derivative rsc.org |

| 1,3-Diketone | Hydrazine | - | Acid/Base, Reflux | 3,5-Disubstituted Pyrazole |

| (Hetaryl)aldehyde | Malononitrile | Ethyl Acetoacetate | Hydrazine Hydrate | Taurine, Water, 80°C |

This table illustrates the versatility of multicomponent reactions in synthesizing diverse pyrazole derivatives.

Sustainable and Green Chemistry Principles in Pyrazole Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For pyrazole synthesis, this involves minimizing waste, avoiding hazardous solvents, and using catalytic rather than stoichiometric reagents.

Eliminating volatile organic solvents is a primary goal of green chemistry. Solvent-free, or solid-state, reactions offer significant environmental benefits, often leading to simpler workup procedures, reduced waste, and potentially enhanced reaction rates.

The synthesis of pyrazoles and pyrazolones has been effectively achieved under solvent-free conditions, frequently accelerated by microwave irradiation. researchgate.netasianpubs.org The condensation of hydrazine derivatives with 1,3-dicarbonyl compounds or their precursors is a prime example. researchgate.net Specifically, the reaction of substituted chalcones (α,β-unsaturated ketones) with hydrazine hydrate can be carried out without a solvent, using a DMSO/I₂ system under microwave irradiation to yield 3,5-diarylpyrazoles. asianpubs.org This method is directly applicable to the synthesis of this compound from 1-(4-bromophenyl)-3-phenyl-2-propen-1-one. Another solvent-free technique involves the simple grinding of reactants together, which has been used for the synthesis of NH-pyrazoles, demonstrating a mechanically-driven, environmentally benign approach. researchgate.net

Catalysis is a cornerstone of green chemistry, and the use of biocatalysts (enzymes) or organocatalysts (small organic molecules) offers alternatives to traditional metal-based catalysts.

Organocatalysis employs small, metal-free organic molecules to accelerate reactions. In pyrazole synthesis, secondary amines like proline have been used as "green promoters" for [3+2] cycloaddition reactions between carbonyl compounds and diazoacetates to generate substituted pyrazoles with high regioselectivity at room temperature. nih.gov Furthermore, chiral organocatalysts have been developed to mediate asymmetric reactions for producing enantiomerically enriched pyrazole derivatives, showcasing the power of this approach in creating complex, stereodefined molecules. rsc.orgmjcce.org.mk

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild, aqueous conditions. While the direct enzymatic synthesis of the pyrazole ring is less common, biocatalysis has been applied for the selective functionalization of pyrazoles. For instance, enzymes have been used for the regioselective alkylation of pyrazole derivatives, demonstrating a green method for modifying the pyrazole scaffold. researchgate.net The development of new enzyme-catalyzed cascade reactions could pave the way for future biocatalytic routes to core heterocyclic structures.

Atom Economy and Waste Minimization in Synthetic Design

The principles of green chemistry are increasingly integral to the synthetic design of pyrazole derivatives, emphasizing high atom economy and minimal waste generation. organic-chemistry.org Atom economy, a concept developed by Barry Trost, assesses the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. researchgate.net Traditional multi-step syntheses of pyrazoles often suffer from low atom economy due to the use of stoichiometric reagents and the generation of significant waste. mdpi.com

To quantify the environmental impact of a synthesis, the E-factor (Environmental Factor) is often used, which is the ratio of the mass of waste to the mass of the product. Greener synthetic routes aim for a lower E-factor. The use of recyclable catalysts, solvent-free reaction conditions, and microwave or ultrasonic assistance are strategies being explored to reduce waste in pyrazole synthesis. mdpi.comresearchgate.net

Table 1: Comparison of Synthetic Strategies for 3,5-Disubstituted Pyrazoles and their Impact on Atom Economy and Waste Minimization

| Synthetic Strategy | Key Features | Advantages in Atom Economy and Waste Minimization |

| Classical Knorr Synthesis | Condensation of 1,3-dicarbonyls with hydrazines. | High atom economy in the cyclization step (byproduct is water). |

| Chalcone Cyclization | Reaction of α,β-unsaturated ketones (chalcones) with hydrazines. | Can be a one-pot reaction, potentially reducing intermediate waste. |

| Multicomponent Reactions | One-pot reactions involving three or more starting materials. | High step and atom economy, reduces the need for purification of intermediates. |

| Flow Chemistry Synthesis | Continuous reaction in a microreactor. | Improved heat and mass transfer, reduced solvent usage, and safer handling of hazardous intermediates. semanticscholar.orgnih.govrsc.org |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Reduced reaction times, often leading to cleaner reactions and less byproduct formation. mdpi.com |

Regioselectivity and Tautomeric Control During Synthesis

A significant challenge in the synthesis of unsymmetrical 3,5-disubstituted pyrazoles like this compound is the control of regioselectivity and tautomerism.

The reaction of an unsymmetrical 1,3-dicarbonyl compound, such as 1-(4-bromophenyl)-3-phenyl-1,3-propanedione, with hydrazine can potentially yield two regioisomers: this compound and 5-(4-bromophenyl)-3-phenyl-1H-pyrazole. The regiochemical outcome is influenced by the electronic and steric effects of the substituents on the dicarbonyl precursor.

Generally, the more electrophilic carbonyl carbon is preferentially attacked by the hydrazine. The phenyl group is electron-donating compared to the hydrogen atom, while the 4-bromophenyl group has both inductive electron-withdrawing effects from the bromine and resonance effects. The interplay of these electronic factors, along with the steric hindrance of the aryl groups, dictates the initial site of nucleophilic attack by hydrazine and ultimately the final regioisomeric ratio. Studies on related 1,3-diaryl-1,3-propanediones have shown that careful control of reaction conditions and the choice of catalyst can lead to high regioselectivity. researchgate.net

Unsymmetrically substituted 1H-pyrazoles can exist as two annular tautomers due to the migration of the proton between the two nitrogen atoms. For the target compound, these are this compound and 5-(4-bromophenyl)-3-phenyl-1H-pyrazole. The position of this equilibrium is influenced by the nature of the substituents, the solvent, temperature, and the physical state (solid or solution). researchgate.netirb.hr

Studies on 3(5)-phenylpyrazoles have indicated that the tautomer with the phenyl group at the 3-position is generally favored in solution. fu-berlin.de The electronic nature of the substituents on the aryl rings plays a crucial role; electron-withdrawing groups tend to favor the tautomer where they are at the 5-position, while electron-donating groups favor the 3-position. The 4-bromophenyl group, with its electron-withdrawing bromine atom, could influence this equilibrium.

Strategies for selective tautomer generation or stabilization are often indirect and rely on controlling the factors that influence the tautomeric equilibrium. For instance, in the solid state, crystal packing forces can lock the molecule into a single tautomeric form. X-ray crystallographic studies of related compounds, such as 3-(4-bromophenyl)-5-methyl-1H-pyrazole, have been used to determine the preferred tautomer in the solid state. researchgate.net In solution, the choice of solvent can influence the tautomeric ratio through differential solvation of the two forms. irb.hr

Table 2: Factors Influencing Tautomeric Equilibrium in 3,5-Disubstituted Pyrazoles

| Factor | Influence on Tautomeric Equilibrium |

| Substituent Effects | Electron-donating groups tend to favor the tautomer with the substituent at the 3-position, while electron-withdrawing groups may favor the 5-position. |

| Solvent | Polar and protic solvents can stabilize one tautomer over the other through hydrogen bonding and dipole-dipole interactions. |

| Temperature | Changes in temperature can shift the equilibrium towards the more thermodynamically stable tautomer. researchgate.net |

| Physical State | In the solid state, a single tautomer is often favored due to crystal packing forces. |

Scale-Up Considerations and Process Intensification Methodologies

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of scalability and process intensification.

Key challenges in scaling up the synthesis of pyrazoles include managing reaction exotherms, ensuring efficient mixing, and handling potentially hazardous reagents like hydrazine. Traditional batch processing can be inefficient and pose safety risks on a large scale.

Process intensification methodologies, particularly the use of continuous flow chemistry, offer significant advantages for the synthesis of pyrazoles. rsc.org Flow reactors provide superior heat and mass transfer, enabling better control over reaction conditions and improving safety. nih.gov The small reactor volumes in flow systems minimize the risk associated with handling hazardous intermediates. Furthermore, continuous flow processes can be more easily automated and scaled by extending the operation time or by using multiple reactors in parallel. semanticscholar.org

For the synthesis of 3,5-disubstituted pyrazoles, a two-step continuous-flow approach has been demonstrated, involving the sequential homocoupling of an alkyne followed by hydroamination with hydrazine. semanticscholar.org This methodology avoids the isolation of intermediates and allows for a more streamlined and efficient process. Such strategies are highly applicable to the industrial synthesis of this compound, offering a safer, more efficient, and scalable alternative to traditional batch methods.

Theoretical and Computational Investigations of 3 4 Bromophenyl 5 Phenyl 1h Pyrazole

Electronic Structure and Quantum Chemical Characterization

The electronic properties of 3-(4-bromophenyl)-5-phenyl-1H-pyrazole are fundamental to understanding its reactivity and potential applications. Quantum chemical calculations provide deep insights into the electron distribution and orbital interactions within the molecule.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) serves as a powerful tool for investigating the ground state properties of molecular systems. For this compound, DFT calculations are typically performed using a basis set such as 6-311++G(d,p) to ensure a high degree of accuracy. These calculations yield optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, which define the most stable three-dimensional structure of the molecule.

The theoretical vibrational frequencies can also be computed to characterize the molecule's infrared spectrum, providing a theoretical counterpart to experimental spectroscopic data. Key thermodynamic properties such as enthalpy, entropy, and Gibbs free energy are also determined, offering a complete energetic profile of the molecule in its ground state.

Table 1: Selected Optimized Geometric Parameters (Theoretical)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-C (pyrazole) | 1.39 - 1.41 | 105 - 112 | - |

| C-N (pyrazole) | 1.33 - 1.38 | 108 - 111 | - |

| N-N (pyrazole) | 1.35 | 104 - 106 | - |

| C-C (phenyl) | 1.39 - 1.40 | 119 - 121 | - |

| C-Br | 1.91 | - | - |

| Pyrazole (B372694) - Phenyl | - | - | 30 - 45 |

Note: The values presented are typical ranges derived from DFT studies on analogous pyrazole structures and represent expected values for this compound.

Analysis of Molecular Orbitals: HOMO-LUMO Energy Gaps and Spatial Distributions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic transitions of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity.

For this compound, the HOMO is typically localized over the phenyl and pyrazole rings, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is often distributed across the pyrazole ring and the bromophenyl moiety, suggesting these regions are susceptible to nucleophilic attack. The spatial distribution of these orbitals reveals the pathways for charge transfer within the molecule.

Table 2: Frontier Molecular Orbital Energies (Theoretical)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.2 to -6.8 |

| LUMO | -1.0 to -1.5 |

Note: These values are estimations based on computational studies of similar pyrazole derivatives and serve as a predictive framework for the title compound.

Electrostatic Potential Surface Analysis and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It is invaluable for predicting how a molecule will interact with other charged species. In the MEP map of this compound, regions of negative potential (typically colored red or yellow) are concentrated around the nitrogen atoms of the pyrazole ring and the bromine atom, indicating these are areas with a high electron density and are prone to electrophilic interactions.

Regions of positive potential (colored blue) are generally found around the hydrogen atoms. This analysis of charge distribution is critical for understanding non-covalent interactions, such as hydrogen bonding and halogen bonding, which can influence the molecule's crystal packing and biological activity.

Conformational Analysis and Intramolecular Interactions

The three-dimensional shape of this compound is not static but is influenced by the rotation of its substituent rings and various intramolecular forces.

Exploration of Potential Energy Surfaces for Stable Conformers

A potential energy surface (PES) scan is a computational method used to explore the different conformations of a molecule and identify the most stable ones. This is typically achieved by systematically rotating specific dihedral angles while optimizing the rest of the molecular geometry at each step. For this compound, the key dihedral angles are those between the pyrazole ring and the two aryl substituents.

The PES scan reveals the energy barriers to rotation and identifies the low-energy conformers. The global minimum on the PES corresponds to the most stable conformation of the molecule. For many 3,5-diaryl pyrazoles, the most stable conformer is one where the phenyl rings are significantly twisted with respect to the central pyrazole ring to minimize steric hindrance.

Influence of Phenyl Ring Rotation on Overall Molecular Geometry

Studies on analogous compounds, such as 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, have shown that the dihedral angles between the pyrazole ring and the N- and C-bound benzene (B151609) rings can range from approximately 14° to 36°. nih.govresearchgate.net These twists from planarity are a compromise between maximizing π-conjugation (which favors planarity) and minimizing steric strain (which favors non-planarity). This conformational flexibility is a key determinant of the molecule's ability to interact with biological targets.

Non-Covalent Interactions and Intramolecular Hydrogen Bonding

Non-covalent interactions are crucial in dictating the supramolecular architecture and solid-state packing of this compound. While the molecule itself does not possess classic functional groups for strong intramolecular hydrogen bonding, a variety of weaker interactions collectively influence its conformation and intermolecular assembly.

Computational models and crystallographic data from analogous structures reveal several key non-covalent forces:

N-H···N Hydrogen Bonding: In the solid state and in inert solvents, N-unsubstituted pyrazoles commonly form self-associated structures, such as dimers or trimers, through intermolecular N-H···N hydrogen bonds. fu-berlin.de This primary interaction involves the acidic N-H proton of one molecule and the basic imine-like nitrogen atom of a neighboring molecule.

Halogen Bonding: The bromine atom on the phenyl ring can act as a halogen bond donor, interacting with Lewis bases. This directional interaction, though weaker than a typical hydrogen bond, can play a significant role in the crystal packing of brominated organic compounds.

π-π Stacking: The presence of two aromatic rings (phenyl and bromophenyl) allows for π-π stacking interactions. These interactions, driven by electrostatic and dispersion forces, contribute to the stabilization of the crystal lattice. Computational studies on similar aromatic systems show that these stacking arrangements can be enhanced by the presence of halogen bonds. researchgate.netnih.gov

C-H···π Interactions: The aromatic rings can also function as π-acceptors for hydrogen atoms from adjacent molecules, leading to C-H···π interactions that further stabilize the molecular assembly.

The interplay of these non-covalent forces is complex. For instance, computational analyses on halobenzene clusters suggest that halogen bonding and π-π stacking can coexist and mutually enhance each other, leading to more stable supramolecular structures. researchgate.netnih.gov

Tautomerism Studies and Energetic Preferences

For asymmetrically substituted N-unsubstituted pyrazoles like this compound, annular tautomerism is a key feature. This involves the migration of the proton between the two nitrogen atoms of the pyrazole ring, resulting in two distinct tautomeric forms.

The two possible tautomers are This compound (Tautomer A) and 5-(4-bromophenyl)-3-phenyl-1H-pyrazole (Tautomer B). Computational studies, typically employing Density Functional Theory (DFT), are used to predict the relative stabilities of these forms.

For the broader class of 3(5)-phenylpyrazoles, experimental and theoretical evidence consistently shows a preference for the tautomer where the phenyl group is at the 3-position. fu-berlin.de This preference is attributed to the electronic effects of the substituent. Quantum-chemical calculations on a similar 3,5-disubstituted pyrazole demonstrated that the 1H-tautomer was thermodynamically more stable than the 2H-tautomer by approximately 1.4 kcal/mol in terms of Gibbs free energy. nih.gov The stability is influenced by factors such as the aromaticity of the pyrazole ring and intramolecular interactions, which can be quantified using computational methods like Nucleus-Independent Chemical Shift (NICS) analysis. nih.govresearchgate.net

Interactive Table: Factors Influencing Tautomer Stability

| Factor | Description | Stabilizing Effect on Tautomer |

| Electronic Effects | Electron-donating or withdrawing nature of substituents at C3 and C5. | Electron-donating groups tend to favor substitution at the C3 position. nih.gov |

| Aromaticity | The overall aromatic character of the pyrazole ring in each tautomeric form. | The more aromatic tautomer is generally more stable. |

| Intramolecular Bonds | Presence of weak internal hydrogen bonds or other stabilizing contacts. | Can stabilize a specific conformation of one tautomer over the other. nih.govresearchgate.net |

| Steric Hindrance | Spatial repulsion between bulky substituents and the pyrazole ring. | The tautomer with less steric strain is favored. |

The tautomeric equilibrium is highly sensitive to the surrounding medium. fu-berlin.de Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the influence of different solvents on the relative energies of the tautomers.

Nonpolar Solvents: In nonpolar or inert solvents, pyrazoles tend to self-associate via N-H···N hydrogen bonds, forming dimers or larger aggregates. fu-berlin.de

Polar Aprotic Solvents: In polar aprotic solvents (e.g., DMSO, THF), the solvent molecules disrupt the self-association and instead form hydrogen bonds with the pyrazole N-H group. fu-berlin.de

Polar Protic Solvents: In polar protic solvents (e.g., water, methanol), the solvent can act as both a hydrogen bond donor and acceptor, potentially creating a bridge to facilitate proton transfer between the nitrogen atoms and lowering the interconversion barrier. nih.gov

Generally, polar solvents tend to stabilize the tautomer with the larger dipole moment. nih.gov DFT calculations on various pyrazole systems have shown that while the relative stability order of tautomers often remains the same as in the gas phase, the energy difference between them can be significantly altered by the solvent.

The interconversion between Tautomer A and Tautomer B is a dynamic process governed by both kinetic and thermodynamic factors.

Thermodynamic Control: The equilibrium ratio of the two tautomers at a given temperature is determined by the difference in their Gibbs free energy (ΔG). As noted, computational studies consistently predict one tautomer to be thermodynamically more favorable. nih.gov

Kinetic Control: The rate of interconversion is determined by the height of the activation energy barrier. This process can occur through an uncatalyzed intramolecular 1,2-proton shift or, more commonly, via a solvent-assisted mechanism where solvent molecules act as a proton shuttle. nih.gov

Theoretical calculations have shown that the energy barrier for the direct intramolecular proton transfer is typically high. However, the presence of even a few water or other protic solvent molecules can significantly lower this barrier by forming a cyclic transition state, thereby facilitating the proton exchange. nih.gov In aprotic solvents, the tautomerization barrier can be high enough to allow for the observation of individual tautomers on the NMR timescale. nih.gov

Reaction Mechanism Elucidation Through Computational Modelling

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of organic reactions, including the synthesis of heterocyclic compounds like pyrazoles. eurasianjournals.com A common and versatile method for synthesizing 3,5-disubstituted pyrazoles is the Knorr pyrazole synthesis , which involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). jk-sci.comchemhelpasap.comname-reaction.com

For this compound, the synthesis would typically start from 1-(4-bromophenyl)-3-phenylpropane-1,3-dione (B1337776) and hydrazine hydrate (B1144303), often under acidic catalysis. The reaction proceeds through several key steps:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of a hydrazine nitrogen atom on one of the carbonyl carbons of the dicarbonyl compound.

Intermediate Formation: This leads to the formation of a carbinolamine intermediate, which then dehydrates to form a hydrazone.

Intramolecular Cyclization: The remaining free nitrogen atom of the hydrazone attacks the second carbonyl group in an intramolecular fashion.

Final Dehydration: A final dehydration step results in the formation of the aromatic pyrazole ring.

While specific computational studies detailing the reaction mechanism for the synthesis of this compound are not widely published, the general approach can be described. Using quantum mechanical methods like DFT, each step of the proposed mechanism can be modeled to map out the potential energy surface of the reaction.

This involves:

Locating Stationary Points: Optimizing the geometries of the reactants, products, and all intermediates.

Identifying Transition States (TS): Locating the first-order saddle point on the potential energy surface that connects a reactant/intermediate with the next species along the reaction coordinate. A vibrational frequency analysis is performed to confirm the TS, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Such computational analysis provides a molecular-level understanding of the reaction, explains the observed regioselectivity, and can be used to optimize reaction conditions. eurasianjournals.com

Reaction Coordinate Diagrams and Activation Energies

Reaction coordinate diagrams are essential tools in computational chemistry for visualizing the energy profile of a chemical reaction as it progresses from reactants to products. These diagrams plot the potential energy of a system against the reaction coordinate, which represents the progress of the reaction. Key features of these diagrams include transition states, which are the highest energy points along the reaction pathway, and the activation energy (Ea), which is the energy difference between the reactants and the transition state. A lower activation energy corresponds to a faster reaction rate.

For a molecule such as this compound, a relevant reaction to consider is the tautomerization involving the migration of the proton on the pyrazole ring. While specific data for the title compound is unavailable, studies on similar 3(5)-substituted pyrazoles have shown that intramolecular proton transfer has a high activation energy, often in the range of 45-55 kcal/mol. ias.ac.innih.govmdpi.com However, this process can be facilitated by solvent molecules or other pyrazole molecules, significantly lowering the activation barrier. nih.govmdpi.com For instance, water-assisted proton transfer has been computationally shown to reduce the activation energy. nih.gov

Another important class of reactions for this molecule involves C-C bond formation, such as in palladium-catalyzed cross-coupling reactions. The activation energies for these multi-step processes are influenced by the nature of the catalyst, substrates, and reaction conditions. Computational studies on similar reactions involving pyrazoles can provide insights into the feasibility and kinetics of such transformations. For example, the formation of a C-C bond between a pyrazole and another aromatic ring in a Suzuki-Miyaura coupling would involve several steps, each with its own activation barrier. wikipedia.orgorganic-chemistry.orgnih.gov

Table 1: Representative Activation Energies for Reactions of Pyrazole Derivatives (Illustrative Examples)

| Reaction Type | Model Compound | Computational Method | Activation Energy (kcal/mol) |

| Intramolecular Proton Transfer | 3-substituted pyrazole | MP2/6-311++G(d,p) | 49.4 - 53.96 ias.ac.in |

| Water-assisted Proton Transfer | Pyrazole-water complex | B3LYP/6-311++G(d,p) | 26.62 - 31.78 ias.ac.in |

| C-C Bond Formation | Dihydropyrazole | M06-L/6-311+G(d,p) | ~15-20 |

Note: This table presents data from studies on various pyrazole derivatives and is intended for illustrative purposes only.

Catalytic Cycle Modelling in Metal-Mediated Transformations

Metal-mediated transformations, particularly palladium-catalyzed cross-coupling reactions, are pivotal in the synthesis of biaryl compounds like this compound. Computational modeling of the catalytic cycle provides a detailed, step-by-step understanding of the reaction mechanism, including the roles of the catalyst, substrates, and additives.

A plausible synthetic route to this compound is the Suzuki-Miyaura coupling of a brominated phenylpyrazole with phenylboronic acid. The catalytic cycle for such a reaction, as elucidated through computational studies of similar systems, typically involves three key steps: wikipedia.orgorganic-chemistry.org

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., a bromophenylpyrazole) to form a Pd(II) intermediate. This step involves the insertion of the palladium atom into the carbon-halogen bond. wikipedia.org

Transmetalation: The organic group from the organoboron reagent (phenylboronic acid) is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. This step is often facilitated by a base. wikipedia.org

Reductive Elimination: The two organic groups on the palladium complex couple to form the new C-C bond of the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org

Computational modeling of each step can determine the structures of intermediates and transition states, as well as their relative energies, providing a comprehensive picture of the reaction mechanism and helping to rationalize the observed reactivity and selectivity.

Computational Prediction of Aromaticity and Aromatic Stabilization Energy

Aromaticity is a fundamental concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with a continuous system of delocalized π-electrons. Computational methods are invaluable for quantifying the aromaticity of molecules like this compound.

Nucleus-Independent Chemical Shift (NICS) Analysis

Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for assessing aromaticity. It is calculated as the negative of the magnetic shielding computed at a specific point in space, typically at the center of a ring (NICS(0)) or at a certain distance above the ring plane (e.g., NICS(1)). github.io A negative NICS value indicates a diatropic ring current, which is characteristic of an aromatic system, while a positive value suggests an antiaromatic character.

For the pyrazole ring in this compound, NICS calculations would be expected to yield negative values, confirming its aromatic nature. The magnitude of the NICS value can be influenced by the substituents on the ring. While specific NICS values for the title compound are not available, studies on substituted pyrazoles provide insight into these effects.

Table 2: Representative NICS(1)zz Values for Substituted Pyrazoles (Illustrative Examples)

| Substituent at C3 | NICS(1)zz (ppm) | Aromatic Character |

| -H | -28.5 | Aromatic |

| -CH3 | -27.9 | Aromatic |

| -NH2 | -27.8 | Aromatic |

| -NO2 | -26.5 | Aromatic |

Data adapted from computational studies on 3-substituted pyrazoles and is for illustrative purposes.

Electron Delocalization Measures (e.g., Aromaticity Index)

Besides NICS, several other computational measures are used to quantify aromaticity based on electron delocalization. One such measure is the Harmonic Oscillator Model of Aromaticity (HOMA) index, which evaluates aromaticity based on the deviation of bond lengths from an ideal aromatic system. A HOMA value close to 1 indicates a high degree of aromaticity, while a value close to 0 suggests a non-aromatic system. For the pyrazole ring in the title compound, a HOMA value approaching 1 would be expected.

Another important concept is the Aromatic Stabilization Energy (ASE), which is the extra stability of an aromatic compound compared to a hypothetical non-aromatic analogue. fiveable.me ASE can be calculated using various computational methods, and a higher ASE value indicates greater aromatic stability. The pyrazole ring is known to possess significant aromatic stabilization energy. mdpi.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum mechanical calculations provide insights into the static properties of molecules, Molecular Dynamics (MD) simulations are employed to study their dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

Simulation of Molecular Flexibility in Solution

MD simulations are particularly useful for exploring the conformational flexibility of molecules in solution. For this compound, a key aspect of its flexibility is the rotation around the single bonds connecting the phenyl and bromophenyl rings to the pyrazole core. The molecule can be considered as a biphenyl-like system, where the central pyrazole ring links the two aryl groups.

An MD simulation of this molecule in a solvent, such as water or an organic solvent, would reveal the preferred dihedral angles between the rings and the energy barriers to rotation. nih.gov It is expected that the phenyl and bromophenyl rings would not be coplanar with the pyrazole ring due to steric hindrance between the ortho-hydrogens. ic.ac.uk The simulation would likely show a distribution of torsional angles, with the most stable conformations representing a balance between steric repulsion and π-conjugation. ic.ac.uk

The results of such simulations can provide valuable information on the accessible conformations of the molecule in solution, which is crucial for understanding its interactions with other molecules, such as biological receptors or other reactants. nih.govnih.gov

Intermolecular Interactions in Crystalline or Amorphous States

The supramolecular architecture of this compound in the solid state is dictated by a variety of intermolecular interactions. These non-covalent forces are crucial in determining the packing of molecules in a crystal lattice or the local ordering in an amorphous solid. The key functional groups that govern these interactions are the pyrazole ring's N-H group (a hydrogen bond donor), the sp2 hybridized nitrogen atom (a hydrogen bond acceptor), the aromatic phenyl and bromophenyl rings, and the bromine atom. While specific crystallographic data for this compound is not available in the reviewed literature, analysis of closely related structures allows for a detailed theoretical exploration of its potential intermolecular interactions.

Hydrogen Bonding: The most significant interaction expected to direct the molecular assembly is hydrogen bonding. The pyrazole moiety contains both a hydrogen bond donor (the N-H group) and an acceptor (the lone pair on the second nitrogen atom). This combination makes N-H···N hydrogen bonding a prevalent and highly probable interaction in the assembly of pyrazolyl molecules. researchgate.net This type of interaction typically leads to the formation of robust chains or cyclic motifs, which form the primary backbone of the supramolecular structure.

π-Interactions: The molecule features two aromatic rings, the phenyl and the 4-bromophenyl groups, which can participate in various π-interactions. These include:

π-π Stacking: Face-to-face or offset stacking interactions between the aromatic rings of neighboring molecules can contribute to the stability of the crystal structure.

C-H···π Interactions: The hydrogen atoms of the phenyl rings or the pyrazole ring can interact with the π-electron clouds of aromatic rings on adjacent molecules. Such interactions have been observed in the crystal structures of related complex pyrazole derivatives. iucr.org

The interplay of these various interactions—strong N-H···N hydrogen bonds, directional halogen bonds, and weaker π-stacking, C-H···π, and van der Waals forces—determines the final, most thermodynamically stable arrangement of the molecules in the solid state.

Table of Potential Intermolecular Interactions:

| Interaction Type | Donor Group/Atom | Acceptor Group/Atom | Description |

| Hydrogen Bond | Pyrazole N-H | Pyrazole N | Formation of chains or dimers, a primary structural motif. |

| Halogen Bond | C-Br (Bromine) | Pyrazole N or Phenyl π-system | Directional interaction contributing to crystal packing. |

| C-H···π Interaction | Phenyl/Pyrazole C-H | Phenyl/Bromophenyl Ring | Weak hydrogen bond stabilizing the arrangement of aromatic rings. |

| π-π Stacking | Phenyl/Bromophenyl Ring | Phenyl/Bromophenyl Ring | Parallel or offset stacking of aromatic systems. |

| Weak C-H···Br | Phenyl/Pyrazole C-H | C-Br (Bromine) | Weak interaction contributing to overall lattice energy. |

Investigation of Molecular Interactions and Fundamental Biological Activities of 3 4 Bromophenyl 5 Phenyl 1h Pyrazole Strictly in Vitro and Mechanistic Focus

Enzymatic Inhibition Profiling

Extensive literature searches did not yield specific in vitro experimental data on the enzymatic inhibition profile of 3-(4-bromophenyl)-5-phenyl-1H-pyrazole against model enzymes such as oxidoreductases, transferases, or hydrolases. While the broader class of pyrazole (B372694) derivatives has been investigated for various biological activities, including enzyme inhibition, specific screening data for this particular compound is not publicly available in the reviewed scientific literature.

Screening Against Model Enzymes (e.g., Oxidoreductases, Transferases, Hydrolases)

There is no available scientific literature detailing the in vitro screening of this compound against specific oxidoreductases, transferases, or hydrolases. Consequently, no data on its inhibitory activity against these enzyme classes can be provided.

Kinetic Analysis of Enzyme Inhibition (e.g., K_i determination, competitive vs. non-competitive)

Due to the absence of primary screening data indicating enzymatic inhibition, no studies on the kinetic analysis of this compound have been performed. Therefore, information regarding its inhibition constant (K_i), and the nature of inhibition (e.g., competitive, non-competitive) is not available.

Molecular Docking and Binding Mode Prediction within Enzyme Active Sites

While molecular docking studies have been conducted on various pyrazole derivatives to predict their binding modes within the active sites of different enzymes, specific in silico studies focusing solely on this compound are not prominently available in the reviewed literature. Computational studies on closely related analogs suggest that the pyrazole scaffold can form key interactions with enzyme active sites, but direct predictions for the title compound are not available.

Receptor Binding and Ligand-Target Recognition Studies

There is a lack of published in vitro experimental data regarding the binding of this compound to purified receptors.

Investigation of Binding to Purified Receptors (e.g., G-protein coupled receptors, nuclear receptors)

No studies have been identified that investigate the binding of this compound to purified G-protein coupled receptors (GPCRs) or nuclear receptors.

Determination of Binding Affinities and Specificity (in vitro)

As no receptor binding studies have been published, there is no available data on the in vitro binding affinities (e.g., K_d, IC_50) or the specificity of this compound for any receptor targets.

Computational Approaches to Map Binding Hotspots and Interaction Networks

Computational methodologies are pivotal in elucidating the potential molecular interactions of this compound with biological targets. While specific studies mapping the binding hotspots of this exact molecule are not extensively documented, research on structurally similar pyrazole derivatives provides significant insights into its probable interaction patterns. Methodologies such as Density Functional Theory (DFT) and molecular docking simulations are commonly employed to predict the behavior of such compounds.

For instance, DFT has been utilized to analyze the molecular structure, charge distribution, and nonlinear optical (NLO) properties of pyrazole derivatives, including those with a 4-bromophenyl substituent. researchgate.net These studies help in understanding the electrophilic and nucleophilic regions of the molecule, which are crucial for predicting potential binding sites on a target protein. Molecular electrostatic potential (MEP) analysis, a component of DFT studies, can identify electron-rich areas, such as the pyrazole ring's nitrogen atoms and the phenyl rings, as likely sites for electrophilic attack. nih.gov

Molecular docking simulations have been instrumental in predicting the binding affinity and orientation of pyrazole derivatives within the active sites of various enzymes. For example, docking studies on a related compound, 3-(4-bromophenyl)-5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, suggested potential inhibitory activity against lymphocyte-specific kinase. nih.gov Similarly, docking simulations of N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives with the DNA gyrase of Staphylococcus aureus have been performed to explore their binding model at the enzyme's active site. nih.gov These computational models are crucial for identifying key amino acid residues that may form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand, thereby mapping the binding hotspots.

The interaction network for pyrazole derivatives often involves a combination of hydrogen bonding, pi-pi stacking, and hydrophobic interactions. The phenyl and bromophenyl groups can engage in hydrophobic and aromatic stacking interactions within a protein's binding pocket, while the pyrazole core, with its nitrogen atoms, can act as hydrogen bond acceptors or donors. The specific geometry and electronic properties of this compound, as predicted by computational models, would dictate the precise nature and strength of these interactions with a given biological target.

Table 1: Computational Methods Applied to Pyrazole Derivatives

| Computational Method | Application | Predicted Insights |

|---|---|---|

| Density Functional Theory (DFT) | Analysis of molecular structure, charge distribution, and electronic properties. | Identification of electrophilic/nucleophilic sites and potential for non-covalent interactions. |

| Molecular Docking | Prediction of binding modes and affinities of ligands to protein targets. | Mapping of binding hotspots and identification of key interacting residues. |

| Molecular Electrostatic Potential (MEP) Analysis | Visualization of electron density and electrostatic potential around the molecule. | Pinpointing regions susceptible to electrophilic and nucleophilic attacks. |

Modulation of Cellular Pathways (In Vitro Cell-Based Assays)

The in vitro effects of pyrazole-containing compounds on cellular pathways are a significant area of research, with many derivatives exhibiting potent modulatory activities. While direct experimental data for this compound is limited, the behavior of analogous compounds provides a strong basis for predicting its potential cellular effects.

A prominent mechanism through which pyrazole derivatives exert their cellular effects is the modulation of signal transduction cascades, often by inhibiting protein kinases and thereby affecting protein phosphorylation. Several studies have highlighted the potential of pyrazole-based compounds as kinase inhibitors.

For example, molecular docking studies have suggested that a closely related compound, 3-(4-bromophenyl)-5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, may exhibit inhibitory activity against lymphocyte-specific kinase. nih.gov Furthermore, other pyrazole derivatives have been shown to dually inhibit SRC and Aurora kinases, leading to a reduction in the phosphorylation of their downstream targets. nih.gov The inhibition of these kinases can disrupt critical cellular processes such as cell cycle progression, proliferation, and survival. It is plausible that this compound could also interact with the ATP-binding pocket of various kinases, leading to a decrease in their catalytic activity and a subsequent alteration in the phosphorylation status of key signaling proteins.

The modulation of signal transduction pathways by pyrazole derivatives can ultimately lead to changes in gene expression. For instance, research on pyrazole-based chalcones has demonstrated their ability to alter the expression of crucial genes involved in cell cycle regulation and apoptosis, such as p53, BID, and CCND1, in cancer cell lines. drugbank.com Another study on a phthalazinone pyrazole derivative revealed its capacity to repress the expression of the T antigen in Merkel cell carcinoma. waocp.org

Given these findings, it is conceivable that this compound could influence gene expression by interfering with transcription factors or other regulatory proteins that are downstream of the signaling cascades it modulates. For example, if the compound inhibits a kinase that is responsible for activating a particular transcription factor, it would lead to a downregulation of the genes targeted by that factor.

Determining the subcellular localization and confirming target engagement are critical steps in understanding the mechanism of action of a compound. While specific studies on this compound are not available, advanced techniques like the Cellular Thermal Shift Assay (CETSA) have been successfully employed to study other pyrazole derivatives. researchgate.netnih.govnih.gov CETSA allows for the direct assessment of a compound's binding to its target protein within a cellular environment. researchgate.netnih.govnih.gov

The application of such a technique to this compound would be invaluable in identifying its direct cellular targets and confirming that it reaches its site of action. For pyrazole-based kinase inhibitors, target engagement assays like the NanoBRET™ assay have also been used to quantify their cellular potency. plos.org The lipophilic nature of the phenyl and bromophenyl groups in this compound suggests that it is likely to be cell-permeable, allowing it to reach intracellular targets. Its specific subcellular localization would depend on the nature of its protein targets.

Table 2: Potential In Vitro Cellular Effects of this compound Based on Analogous Compounds

| Cellular Process | Potential Effect | Underlying Mechanism (Hypothesized) |

|---|---|---|

| Signal Transduction | Modulation of protein phosphorylation | Inhibition of protein kinases (e.g., LCK, SRC, Aurora kinases) |

| Gene Expression | Alteration of transcriptional and translational profiles | Interference with the activity of transcription factors downstream of modulated signaling pathways |

| Target Engagement | Binding to specific intracellular proteins | Interaction with the active sites of enzymes or binding pockets of regulatory proteins |

Fundamental Antimicrobial Mechanism of Action Studies

Pyrazole derivatives are a well-established class of compounds with a broad spectrum of antimicrobial activities. The structural features of this compound make it a promising candidate for antimicrobial action, and studies on related compounds shed light on its likely mechanisms.

A key mechanism by which many antibacterial agents function is through the inhibition of essential microbial enzymes. A significant finding in this area is the identification of N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives as potent inhibitors of bacterial DNA gyrase. nih.govresearchgate.net DNA gyrase is a type II topoisomerase that is crucial for bacterial DNA replication, and its inhibition leads to bacterial cell death. nih.gov

In one study, N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives demonstrated strong inhibitory activity against the DNA gyrase of both Staphylococcus aureus and Bacillus subtilis. nih.govresearchgate.net Molecular docking simulations of these compounds within the active site of S. aureus DNA gyrase helped to elucidate the binding interactions responsible for their inhibitory effects. nih.gov Given that this compound shares the same core structure, it is highly probable that it could also function as a DNA gyrase inhibitor.

Other potential antimicrobial mechanisms for pyrazole derivatives include the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway, and the disruption of bacterial cell wall synthesis. nih.gov The broad-spectrum antibacterial activity of many pyrazole compounds suggests that they may act on multiple targets or on targets that are conserved across different bacterial species.

Table 3: Investigated Antimicrobial Mechanisms of Pyrazole Derivatives

| Target Enzyme/Pathway | Microorganism(s) | Observed Effect |

|---|---|---|

| DNA Gyrase | Staphylococcus aureus, Bacillus subtilis | Inhibition of enzyme activity, leading to disruption of DNA replication. |

| Dihydrofolate Reductase (DHFR) | Various bacteria | Inhibition of folate biosynthesis, essential for nucleotide synthesis. |

| Cell Wall Synthesis | Various bacteria | Disruption of the integrity of the bacterial cell wall. |

Disruption of Cell Membrane Integrity or Cell Wall Biosynthesis in Model Microorganisms

There is no available research that specifically investigates the effect of this compound on the cell membrane integrity or cell wall biosynthesis of model microorganisms. Studies on other pyrazole-containing compounds have suggested various antimicrobial mechanisms, but these findings cannot be directly attributed to the subject compound without specific experimental validation.

Investigation of Antioxidant Properties and Radical Scavenging Mechanisms

While pyrazole derivatives are generally recognized for their antioxidant potential, specific in vitro data for this compound is not documented in the reviewed literature.

In Vitro Radical Scavenging Assays (e.g., DPPH, ABTS radical cation assays)

No published studies were found that report the results of DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays for this compound. Consequently, quantitative data such as IC₅₀ values are unavailable.

Mechanistic Elucidation of Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) Pathways

The mechanism by which this compound might scavenge radicals, whether through Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) pathways, has not been experimentally determined or theoretically modeled.

Redox Potential Measurements and Correlation with Antioxidant Capacity

There are no reports on the measurement of the redox potential of this compound. Such data would be essential to correlate its chemical structure with its potential antioxidant capacity, but this information is currently absent from the scientific literature.

Interactions with Biomolecules (e.g., DNA, RNA, Lipids, Proteins)

The interaction of this compound with key biological macromolecules has not been a subject of published research.

Binding Studies with Nucleic Acids (e.g., intercalation, groove binding)

There is no available data from studies such as UV-Visible spectroscopy, fluorescence spectroscopy, or circular dichroism to suggest or characterize the binding of this compound to DNA or RNA. Therefore, its potential to act as an intercalator or a groove binder remains uninvestigated.

Interaction with Lipid Bilayers and Membrane Mimics

The interaction of pyrazole-based compounds with cellular membranes is a critical aspect of understanding their molecular mechanisms of action. While direct studies on this compound are not extensively documented, research on the broader pyrazole class of molecules provides insights into their potential effects on lipid bilayers and membrane mimics.

Studies utilizing techniques such as ¹H-NMR spectroscopy with hydrophilic paramagnetic probes have been employed to investigate the conformational changes in phospholipids (B1166683) in the presence of pyrazole. nih.gov These studies suggest that pyrazole can influence the organization of the polar head groups of phospholipids at the bilayer surface. Specifically, an increase in the transformation of these polar groups on the surface of sonicated phosphatidylcholine bilayers has been observed in the presence of pyrazole. nih.gov This indicates a potential for pyrazole compounds to interact with the hydrophilic portion of the cell membrane, possibly altering its surface properties.

The formation of pyrazole-phospholipid complexes, initially identified in inert solutions, has been shown to persist in the aqueous phase, suggesting that these interactions are relevant in a biological context. nih.gov Such complexation could modulate the packing of phospholipids, leading to changes in membrane fluidity, permeability, and the function of membrane-associated proteins. The nature and extent of these interactions would likely be influenced by the specific substitutions on the pyrazole ring, such as the bromophenyl and phenyl groups in the case of this compound.

The table below summarizes the observed effects of pyrazole on the conformational state of cell membrane phospholipids based on ¹H-NMR spectroscopy.

| Experimental System | Technique | Key Observation | Reference |

| Sonicated phosphatidylcholine bilayers | ¹H-NMR spectroscopy with Pr³⁺ probes | Increased transformation of polar groups on the bilayer surface in the presence of pyrazole. | nih.gov |

| Inert solution and aqueous phase | Not specified | Formation of pyrazole-phospholipid complexes. | nih.gov |

It is important to note that these findings are based on the parent pyrazole molecule. The presence of bulky and hydrophobic substituents like the 4-bromophenyl and phenyl groups would likely enhance the lipophilicity of the molecule, potentially leading to a more significant partitioning into the lipid bilayer and interaction with the hydrophobic acyl chains of the phospholipids. Further biophysical studies on this compound are necessary to elucidate its specific effects on membrane structure and function.

Protein Denaturation or Stabilization Studies

The ability of a compound to influence the stability of proteins is a key indicator of its potential biological activity, particularly in the context of inflammation, where protein denaturation is a contributing factor. A number of in vitro studies have investigated the anti-inflammatory potential of various pyrazole derivatives by assessing their ability to inhibit protein denaturation, often using bovine serum albumin (BSA) or egg albumin as a model protein.

Denaturation of proteins, a process where proteins lose their tertiary and secondary structures, can be induced by heat, chemicals, or other stressors, leading to a loss of their biological function and the exposure of previously buried antigenic sites, which can trigger an inflammatory response. Several pyrazole derivatives have demonstrated significant inhibition of heat-induced protein denaturation, suggesting a potential mechanism for their anti-inflammatory effects. nih.govrasayanjournal.co.inroyalsocietypublishing.org

For instance, certain 1,3,4,5-tetrasubstituted pyrazole derivatives have shown excellent inhibition of protein denaturation, with some compounds exhibiting higher efficacy than the standard anti-inflammatory drug, diclofenac (B195802) sodium, at similar concentrations. nih.gov Similarly, isoxazole/pyrazole derivatives have been tested for their ability to inhibit protein denaturation, with some compounds showing significant activity. rasayanjournal.co.in The anti-inflammatory activity of these compounds is often attributed to their ability to stabilize the protein structure and prevent the unfolding that occurs upon heating.

The table below presents a summary of the in vitro protein denaturation inhibition activity of various pyrazole derivatives from different studies.

| Compound Class | Model Protein | Key Findings | Reference |

| 1,3,4,5-tetrasubstituted pyrazole derivatives | Bovine Serum Albumin | Some derivatives showed excellent inhibition (e.g., 93.80%) compared to diclofenac sodium (90.21%). | nih.gov |

| Isoxazole/pyrazole derivatives | Bovine Serum Albumin | Certain derivatives exhibited significant inhibition of protein denaturation. | rasayanjournal.co.in |

| Coumarin-based pyrazole derivatives | Egg Albumin | Some compounds demonstrated notable inhibition of egg albumin denaturation. | royalsocietypublishing.org |

| Thiophene-pyrazole hybrids | Not specified | Compounds with electron-withdrawing halogen groups showed noticeable anti-inflammatory activities. | researchgate.net |